molecular formula C31H60NaO8P B591198 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt CAS No. 80724-31-8

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt

Cat. No. B591198
CAS RN: 80724-31-8
M. Wt: 614.8
InChI Key: UBSPGYHFNIKQIP-XXIQNXCHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt, also known as DMPG, is a phospholipid containing the long-chain (14:0) myristic acid inserted at the sn-1 and sn-2 positions . It is an anionic saturated phospholipid that is predominantly present in the gram-positive bacterial membranes and comprises two chains . To mimic bacterial membranes, DMPG is combined with zwitterionic phospholipids .


Molecular Structure Analysis

The molecular formula of 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is C31H60NaO8P . The molecular weight is 614.8 g/mol . The IUPAC name is sodium; [(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate . The InChI and SMILES strings provide a detailed description of the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt include a molecular weight of 591.8 g/mol, a XLogP3-AA of 10.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 8, a rotatable bond count of 32, an exact mass of 591.40258087 g/mol, a monoisotopic mass of 591.40258087 g/mol, a topological polar surface area of 122 Ų, a heavy atom count of 40, a formal charge of -1, and a complexity of 635 .

Scientific Research Applications

Drug Delivery Systems

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is widely used in the formulation of liposomal drug delivery systems . These systems encapsulate drugs, increasing their stability and bioavailability. The compound’s amphiphilic nature allows it to form bilayer structures, essential for creating liposomes that can carry both hydrophilic and hydrophobic drugs .

Gene Therapy

In gene therapy research, this compound is utilized to form lipoplexes , which are complexes of lipids with DNA or RNA. These lipoplexes protect genetic material from degradation and facilitate its delivery into cells, thus enhancing the efficiency of gene transfer techniques .

Vaccine Adjuvants

As an adjuvant, 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt helps to modulate the immune response to vaccines. It is used to formulate lipid-based adjuvants that can improve the immunogenicity of antigens and provide targeted delivery, thereby enhancing the vaccine’s efficacy .

Study of Membrane Biophysics

This compound is instrumental in the study of membrane biophysics . Researchers use it to create model membranes or lipid bilayers to investigate the fundamental properties of biological membranes, such as membrane fluidity, phase behavior, and protein-lipid interactions .

Nanotechnology

In nanotechnology, 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt is used to construct nanoparticles for various applications, including drug delivery, imaging, and as a platform for biochemical reactions. Its ability to self-assemble into nanostructures makes it valuable for creating nanoscale devices .

Cosmetics and Personal Care

This compound finds applications in the cosmetics industry as well. It is used in the formulation of skin care products , where it acts as a skin-conditioning agent and emulsifier. It helps in the stabilization of emulsions and enhances the texture and moisture retention of cosmetic products .

Analytical Chemistry

In analytical chemistry, 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt serves as a standard for lipid analysis . It is used in techniques like liquid chromatography and mass spectrometry to identify and quantify lipid species in complex biological samples .

Biomedical Research

Lastly, it is used in biomedical research to study cell signaling and metabolism . As a component of phospholipids, it plays a role in signal transduction pathways and is used to investigate the mechanisms of lipid metabolism and related disorders .

properties

IUPAC Name

sodium;[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H61O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2;/h29H,3-28H2,1-2H3,(H2,34,35,36);/q;+1/p-1/t29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSPGYHFNIKQIP-XXIQNXCHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677131
Record name Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt

CAS RN

80724-31-8
Record name 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU2G8SQ17V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.